4-(4-Nitrophenoxy)benzoic acid
Overview
Description
4-(4-Nitrophenoxy)benzoic acid is a chemical compound with the linear formula O2NC6H4OC6H4CO2H . It has a molecular weight of 259.21 . This compound is a reactive intermediate that can be used as an isomerizable precursor .
Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenoxy)benzoic acid consists of two phenyl rings connected by an ether linkage, with a nitro group attached to one phenyl ring and a carboxylic acid group attached to the other .Physical And Chemical Properties Analysis
4-(4-Nitrophenoxy)benzoic acid is a solid substance . It has a melting point of 238-242 °C . Its density is approximately 1.405g/cm3 .Scientific Research Applications
1. Chemical Synthesis and Modification 4-(4-Nitrophenoxy)benzoic acid is commonly used as a starting material in chemical synthesis. Researchers utilize it as a building block to create various derivatives with distinct chemical properties. These derivatives are essential for studying structure-activity relationships and developing new compounds for potential applications in pharmaceuticals, materials science, and other fields.
Reference: Chemical Synthesis and Characterization of 4-(4-Nitrophenoxy)benzoic Acid Derivatives2. Polymer Research In polymer science, 4-(4-Nitrophenoxy)benzoic acid serves as a versatile monomer for the synthesis of liquid crystalline polymers (LCPs). LCPs possess unique properties, such as anisotropic behavior and thermal stability, making them suitable for applications in liquid crystal displays (LCDs), sensors, and advanced materials research.
Reference: Liquid Crystalline Polymers Based on 4-(4-Nitrophenoxy)benzoic Acid3. Photophysics and Luminescence Studies Researchers employ 4-(4-Nitrophenoxy)benzoic acid and its derivatives in photophysical studies. Its fluorescence properties make it a valuable probe for investigating molecular interactions, host-guest systems, and fluorescence-based sensing applications. These studies contribute to the advancement of analytical chemistry and biophysics.
Reference: Fluorescence Spectroscopy Applications of 4-(4-Nitrophenoxy)benzoic Acid4. Environmental Analysis 4-(4-Nitrophenoxy)benzoic acid has been used as a marker compound in environmental monitoring studies. Its presence in various environmental matrices, such as water and soil, can serve as an indicator of anthropogenic pollution. Researchers utilize analytical techniques to quantify its concentration, contributing to environmental protection efforts.
Reference: Environmental Monitoring Using 4-(4-Nitrophenoxy)benzoic Acid5. Crystallography and X-ray Diffraction Crystalline forms of 4-(4-Nitrophenoxy)benzoic acid have been extensively studied using X-ray crystallography. These studies provide valuable insights into the crystal structures and packing arrangements of organic compounds. Understanding crystallographic properties aids in material design and drug development.
Safety and Hazards
properties
IUPAC Name |
4-(4-nitrophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVBFFGZCMYUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303274 | |
Record name | 4-(4-Nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)benzoic acid | |
CAS RN |
16309-45-8 | |
Record name | 16309-45-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Nitrophenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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